N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-8-13(9-11-15)16-12-22-18(20-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSHRIPXNSHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form 2-phenyl-1,3-thiazole. This intermediate is then reacted with 4-bromobenzene to introduce the phenyl group at the 4-position. Finally, the propanamide group is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiazole derivatives, including N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide, exhibit promising anticancer properties. A study highlighted the synthesis of thiazole-pyridine hybrids that showed significant activity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and HepG2 (liver cancer) . The structure-activity relationship (SAR) studies revealed that modifications to the thiazole moiety could enhance anticancer efficacy, making these compounds valuable candidates for further development.
Antitubercular Properties
Another area of investigation involves the compound's potential as an antitubercular agent. Substituted thiazoles have been shown to inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. Specific derivatives have demonstrated high inhibitory activity, suggesting that this compound could be optimized for treating tuberculosis .
Neuropharmacology
Anticonvulsant Activity
Thiazole-based compounds have been explored for their anticonvulsant properties. Studies have reported that certain thiazole derivatives possess significant anticonvulsant effects in animal models, showing promise as potential treatments for epilepsy . The SAR analysis indicates that specific substitutions on the thiazole ring can enhance anticonvulsant activity, which may be relevant for this compound.
Enzyme Inhibition
Urease Inhibition
The compound has also been studied for its ability to inhibit urease, an enzyme implicated in various pathological conditions, including kidney stones and gastric ulcers. Research has shown that newly synthesized thiazole derivatives exhibit potent urease inhibitory activity with low cytotoxicity . This property makes them candidates for treating conditions associated with urease activity.
Mechanistic Studies
HIV Integrase Inhibition
Recent studies have investigated the mechanism of action of thiazole derivatives against HIV integrase. Compounds related to this compound have shown potential in blocking HIV replication by inhibiting integrase activity . This suggests a pathway for developing antiviral therapies based on thiazole chemistry.
Theoretical Studies and Computational Chemistry
Theoretical studies have been conducted to understand the photophysical properties and binding interactions of thiazole derivatives with target proteins. These studies provide insights into optimizing the structure of compounds like this compound for enhanced biological activity .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Activity against various cancer cell lines | Significant efficacy against PC3, MCF-7, HepG2; SAR studies ongoing |
| Antitubercular | Inhibition of Mycobacterium tuberculosis | High inhibitory activity against resistant strains |
| Neuropharmacology | Anticonvulsant properties | Promising results in animal models; SAR indicates potential enhancements |
| Enzyme Inhibition | Urease inhibition | Potent inhibitors with low cytotoxicity |
| HIV Research | Mechanistic studies on HIV integrase inhibition | Potential antiviral applications identified |
| Computational Chemistry | Theoretical studies on binding and photophysical properties | Insights into optimizing structure for enhanced activity |
Mechanism of Action
The mechanism of action of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The phenyl and propanamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole: Lacks the propanamide group, resulting in different biological activities.
4-Phenyl-1,3-thiazole-2-amine: Contains an amine group instead of a propanamide group.
N-(4-bromophenyl)-1,3-thiazole-2-carboxamide: Contains a carboxamide group at the 2-position
Uniqueness
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to the presence of both the thiazole ring and the propanamide group, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring attached to a phenyl group and a propanamide moiety, which contribute to its unique biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring is known to modulate the activity of enzymes involved in inflammatory processes and cancer cell proliferation. The phenyl and propanamide groups enhance binding affinity, making the compound a promising candidate for therapeutic applications.
Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Good activity (SI = 26) | |
| Candida albicans | Moderate antifungal activity | |
| Staphylococcus aureus | Effective against resistant strains |
These findings suggest that the compound could be developed into a potent antimicrobial agent.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition can lead to reduced inflammation in various models, making it a potential candidate for treating inflammatory diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase.
- Apoptosis Induction : It activates caspases, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have shown significant tumor reduction in xenograft models.
Case Studies
A notable study evaluated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis via caspase activation |
| MCF7 (breast cancer) | 2.50 ± 0.30 | Cell cycle arrest |
| HCT116 (colon cancer) | 1.61 ± 1.92 | Inhibition of proliferation |
These results indicate that this compound has promising anticancer activity across multiple types of cancer cells .
Q & A
Basic: What are the optimal synthetic routes for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step processes, including thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by amide coupling using propanoyl chloride or activated esters. Key steps include:
- Thiazole synthesis : Reacting 4-aminophenylthiourea with 2-bromoacetophenone in ethanol under reflux to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted starting materials and byproducts. Purity is confirmed via HPLC (>95% purity) and NMR (absence of extraneous peaks) .
Advanced: How can reaction conditions be optimized for scalable synthesis, particularly for improving yield and reducing side products?
Answer:
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., amidation step from 12 hours to 30 minutes) and improves yield by 15–20% through uniform heating .
- Flow chemistry : Continuous flow systems minimize intermediate degradation and enhance reproducibility for large-scale production .
- Catalyst screening : Testing alternatives like DMAP (4-dimethylaminopyridine) for amide bond formation, which may reduce racemization compared to traditional bases .
- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects reaction progress, enabling dynamic adjustment of stoichiometry or temperature .
Basic: What spectroscopic and computational methods are most reliable for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns. SHELXL (via SHELX suite) is widely used for refinement, particularly for resolving disorder in the thiazole or phenyl moieties .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., amide NH at ~8.5 ppm, thiazole C-S-C signals). 2D techniques (COSY, HSQC) clarify connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 335.12) and fragments (e.g., loss of propanamide group) .
Advanced: How can computational tools like Multiwfn aid in understanding electronic properties and reactivity?
Answer:
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identifies nucleophilic (thiazole sulfur) and electrophilic (amide carbonyl) sites, guiding derivatization strategies .
- Bond order analysis : Quantifies delocalization in the thiazole ring, explaining its stability under acidic conditions .
- Density-of-states (DOS) plots : Predicts HOMO-LUMO gaps (~4.1 eV), correlating with UV-Vis absorption data (λ~280 nm) .
- Molecular docking : Screens potential biological targets (e.g., COX-2 or kinases) by simulating binding interactions using the compound’s optimized geometry .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against COX-2 (via fluorometric kits) or microbial enzymes (e.g., β-lactamase) using IC measurements .
- Antimicrobial susceptibility testing : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus or E. coli .
- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells assess selectivity (therapeutic index >10 preferred) .
Advanced: How can contradictory data between computational predictions and experimental results be resolved?
Answer:
- Validate force fields : Re-optimize docking parameters (e.g., AMBER vs. CHARMM) if binding affinities diverge from SPR or ITC data .
- Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM) to align predicted vs. observed reaction rates .
- Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to resolve twinning or disorder in X-ray data that may skew structural comparisons .
- Statistical validation : Apply Grubbs’ test to identify outliers in biological replicates or QSAR models .
Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins in cell lysates, followed by LC-MS/MS identification .
- Kinetic studies : Stopped-flow fluorescence monitors real-time enzyme inhibition (e.g., / rates for COX-2) .
- Metabolomics : LC-HRMS tracks downstream metabolite changes in treated cells, linking target engagement to phenotypic effects .
- Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution if crystallization fails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
